molecular formula C13H15FO4 B1338146 1,3-Diethyl 2-(3-fluorophenyl)propanedioate CAS No. 400808-70-0

1,3-Diethyl 2-(3-fluorophenyl)propanedioate

Cat. No. B1338146
M. Wt: 254.25 g/mol
InChI Key: BCJJWYVQWSAHQF-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

A round bottom flask was charged with copper (I) iodide (571 mg, 3.0 mmol), 2-picolinic acid (739 mg, 6.0 mmol), and Cs2CO3 (58.6 g, 180 mmol). The flask was evacuated and re-filled with argon (3 times). 1,4-dioxane (60 mL), diethylmalonate (18.2 mL, 120 mmol), and 3-fluoroiodobenzene (7.05 mL, 60 mmol) were then added in sequence. The resulting yellow suspension was stirred at room temperature overnight. To the mixture was added sat aqueous NH4Cl and the mixture was extracted with EtOAc (3×). The organic phase was washed once with water. The organic phase was dried (Na2SO4), filtered, and concentrated to yield the crude title compound as a colorless liquid, which was used without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Quantity
7.05 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
739 mg
Type
reactant
Reaction Step Three
Quantity
58.6 g
Type
reactant
Reaction Step Three
Quantity
571 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=[CH:3][C:2]=1C(O)=O.C([O-])([O-])=O.[Cs+].[Cs+].C([C:18]([CH2:25][CH3:26])([C:22]([O-:24])=[O:23])[C:19]([O-:21])=[O:20])C.[F:27][C:28]1[CH:29]=[C:30](I)C=C[CH:33]=1.[NH4+].[Cl-].O1CCO[CH2:39][CH2:38]1>[Cu]I>[F:27][C:28]1[CH:33]=[C:25]([CH:18]([C:22]([O:24][CH2:38][CH3:39])=[O:23])[C:19]([O:21][CH2:2][CH3:3])=[O:20])[CH:26]=[CH:30][CH:29]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Two
Name
Quantity
18.2 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
7.05 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)I
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
739 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
58.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
571 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow suspension was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
re-filled with argon (3 times)
ADDITION
Type
ADDITION
Details
To the mixture was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The organic phase was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.